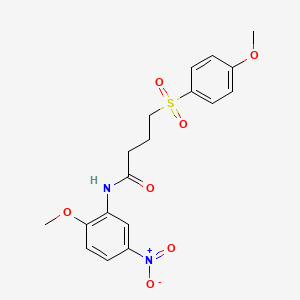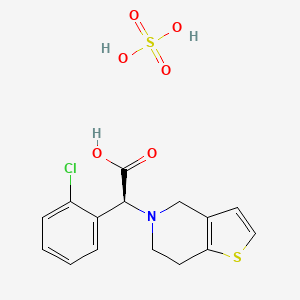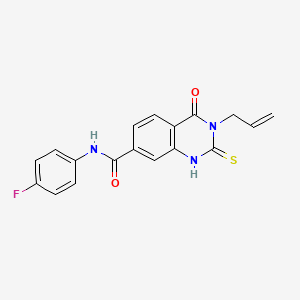![molecular formula C22H23NO6S B2994831 1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid CAS No. 2137861-98-2](/img/structure/B2994831.png)
1-{[(9H-fluoren-9-yl)methoxy]carbonyl}-4-methanesulfonylpiperidine-4-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
This compound, also known by its CAS Number 2137861-98-2, is a chemical with a molecular weight of 429.49 . The IUPAC name for this compound is 1-(((9H-fluoren-9-yl)methoxy)carbonyl)-4-(methylsulfonyl)piperidine-4-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C22H23NO6S/c1-30(27,28)22(20(24)25)10-12-23(13-11-22)21(26)29-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) . This code provides a detailed representation of the molecule’s structure.Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties like melting point, boiling point, solubility, etc., are not available in the retrieved data.Aplicaciones Científicas De Investigación
Methanotrophs and Methane Utilization
Methanotrophs, bacteria that use methane as their sole carbon source, demonstrate the biotechnological potential to produce a variety of valuable products from methane, including single-cell protein, biopolymers, and lipids for biodiesel. These bacteria and their enzymes can convert methane into methanol or sequester CO2, presenting a pathway for utilizing gaseous hydrocarbons efficiently (Strong, Xie, & Clarke, 2015).
Perfluorinated Compounds and Environmental Impact
Research on perfluorinated acids (PFCAs) and perfluorinated sulfonates (PFASs) has raised concerns about their bioaccumulation potential and environmental persistence. These studies offer insights into the environmental behavior and potential risks associated with fluorinated compounds, which could be relevant for assessing the environmental impact of similarly structured chemicals (Conder, Hoke, de Wolf, Russell, & Buck, 2008).
Carbonic Anhydrase Inhibitors
The enzyme carbonic anhydrase (CA) plays a crucial role in various physiological processes, and inhibitors of CA have therapeutic applications in treating conditions such as glaucoma and seizures. Advances in structure-based drug design have led to the development of new inhibitors, highlighting the potential for the targeted design of compounds with specific biological activities (Supuran, 2017).
Phosphonic Acids
Phosphonic acids are utilized for their coordination and supramolecular properties, serving roles in drug development, bone targeting, and material science. Their synthesis and applications underscore the versatility of functional groups in organic chemistry, possibly providing context for the functionalization and potential uses of the compound (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Safety and Hazards
The compound has been classified with the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Safety measures include avoiding breathing dust/fume/gas/mist/vapors/spray and wearing protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
1-(9H-fluoren-9-ylmethoxycarbonyl)-4-methylsulfonylpiperidine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO6S/c1-30(27,28)22(20(24)25)10-12-23(13-11-22)21(26)29-14-19-17-8-4-2-6-15(17)16-7-3-5-9-18(16)19/h2-9,19H,10-14H2,1H3,(H,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFGIMYVUHFSJTQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1(CCN(CC1)C(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO6S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

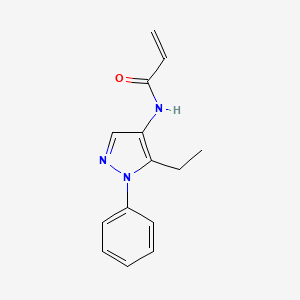
![2-(4-(Methylsulfonyl)phenyl)-1-(4-(6-nitrobenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2994749.png)
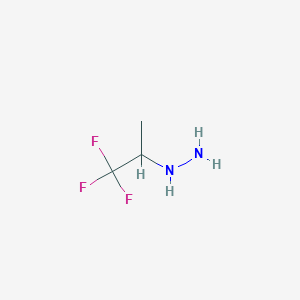
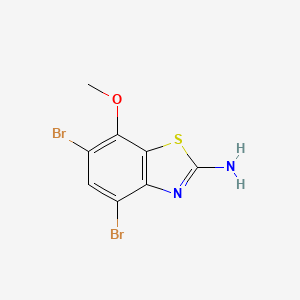
![N-(4-methoxybenzo[d]thiazol-2-yl)-3,3-diphenyl-N-((tetrahydrofuran-2-yl)methyl)propanamide](/img/structure/B2994753.png)
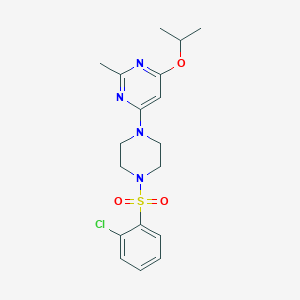
![4-bromo-N-(4-ethyl-5-oxo-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepin-7-yl)benzamide](/img/structure/B2994760.png)
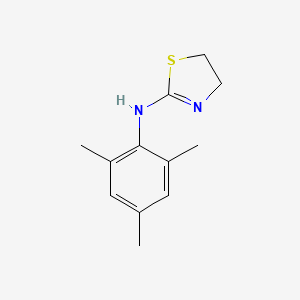
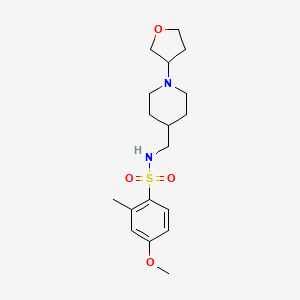
![6-Methyl-2-{[1-(quinoxaline-2-carbonyl)piperidin-4-yl]methyl}-2,3-dihydropyridazin-3-one](/img/structure/B2994764.png)
